molecular formula C8H10F2N2O2 B2844744 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1855938-18-9

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2844744
CAS No.: 1855938-18-9
M. Wt: 204.177
InChI Key: OIVSIVQKTCMXMT-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 3-position of the pyrazole ring and a 2-methylpropanoic acid side chain. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to modulate enzyme activity and receptor interactions . The difluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery .

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5(8(13)14)4-12-3-2-6(11-12)7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSIVQKTCMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at Carboxylic Acid Group

The carboxylic acid undergoes derivatization for agrochemical applications:

Reaction TypeReagents/ConditionsProductApplicationSource
Acyl Chloride FormationThionyl chloride, DMF (95°C, 4 hr)3-(Difluoromethyl)-1-methyl-pyrazole-4-carbonyl chloridePrecursor for amide fungicides
AmidationPyridin-2-amine, triethylamine in CH₂Cl₂N-(Pyridin-2-yl)carboxamideSDHI inhibitor intermediate

Amidation reactions proceed at 0°C with >90% conversion, validated by TLC monitoring .

Esterification & Alkylation

Industrial-scale processes employ esterification to enhance solubility for downstream reactions:

ReactionConditionsProductYieldNotesSource
Methyl Ester FormationMethanol/H₂SO₄, refluxMethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate82%Hydrolyzed back to acid in NaOH
Ethyl Ester SynthesisEthyl chloroformate, DMAP in anhydrous THFEthyl ester derivative78%Used in cross-coupling reactions

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitutions and metal-catalyzed couplings:

ReactionConditionsOutcomeSelectivitySource
HalogenationNBS, AIBN in CCl₄ (80°C)4-Bromo-pyrazole derivative>95% C4
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-functionalized pyrazole63–71%

Halogenation occurs preferentially at the C4 position due to electron-withdrawing effects of the difluoromethyl group .

Decarboxylation Pathways

Controlled decarboxylation under thermal or basic conditions:

ConditionsProductMechanismByproductsSource
CuO, quinoline (180°C)3-(Difluoromethyl)-1-methyl-1H-pyrazoleRadical-mediated CO₂ loss<5% isomerization
NaOH, ethylene glycolPyrazole alkaneBase-promoted deprotonationMinor dimerization

Environmental Degradation

Metabolic pathways in soil/water systems:

ProcessMetaboliteHalf-Life (Days)Key EnzymesSource
Microbial hydrolysis3-(Difluoromethyl)-1-methylpyrazole14–28Cytochrome P450
Photolysis (λ=254 nm)Difluoroacetic acid + CO₂7–10UV-induced cleavage

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity (Relative)Preferred Reactions
Carboxylic acidHighAmidation, esterification
Pyrazole C-HModerateHalogenation, cross-coupling
DifluoromethylLowLimited to hydrolytic defluorination

This compound’s versatility in nucleophilic acyl substitutions and pyrazole ring modifications underpins its role as a critical intermediate for SDHI fungicides like fluxapyroxad and inpyrfluxam . Industrial optimizations focus on minimizing isomerization (e.g., using NaI catalysts ) and enhancing atom economy in large-scale syntheses.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent research has highlighted the potential of difluoromethyl pyrazole derivatives in combating cancer. For instance, compounds similar to 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid have been studied for their ability to inhibit specific cancer cell lines. The incorporation of difluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. Studies suggest that such compounds may interact with critical cellular pathways involved in tumor growth and metastasis, although specific pathways for this compound require further elucidation through experimental studies .

Agricultural Applications

Herbicide Development
The structural characteristics of this compound make it a suitable candidate for the development of novel herbicides. The difluoromethyl group is known to enhance the herbicidal activity of pyrazole-containing compounds, allowing for more effective weed control with potentially lower environmental impact .

Case Studies
In a series of field trials, pyrazole derivatives were tested for their efficacy against common agricultural weeds. Results indicated that these compounds exhibited significant herbicidal activity at lower concentrations compared to traditional herbicides, suggesting a potential for reduced application rates and minimized ecological footprint .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. SAR studies have shown that modifications to the pyrazole ring and substituents can significantly influence both anticancer and herbicidal activities.

Modification Effect on Activity
Addition of halogen atomsIncreased lipophilicity and bioactivity
Variation in alkyl chain lengthAltered solubility and absorption properties
Substitution on the pyrazole ringEnhanced interaction with target enzymes

Mechanism of Action

The mechanism by which 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, fluorinated groups, and side-chain configurations (Table 1):

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Pyrazole Substituents Side Chain Molecular Weight Key References
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (Target) C$9$H${11}$F$2$N$2$O$_2$ 3-CF$_2$H 2-methylpropanoic acid 232.20
3-[4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid C$8$H$9$BrF$2$N$2$O$_2$ 4-Br, 5-CF$_2$H 2-methylpropanoic acid 283.07
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid C$7$H$8$F$2$N$2$O$_2$ 3-CF$_2$H Propanoic acid (no methyl) 198.15
3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid C${10}$H${13}$F$3$N$2$O$_2$ 5-Et, 3-CF$_3$ 2-methylpropanoic acid 250.22
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C$8$H$8$BrF$3$N$2$O$_2$ 4-Br, 5-Me, 3-CF$_3$ Propanoic acid 313.07

Key Observations :

  • Substituent Position : Bromine at the 4-position (e.g., ) increases molecular weight and may alter steric interactions in biological targets.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Predicted Density (g/cm³) Predicted pKa Notes
Target Compound N/A ~1.76 ~4.26 Similar to brominated analogs
3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid N/A 1.76 4.26 High density due to Br
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 134–190 N/A N/A Lower MW, higher solubility
Triazolo-pyrimidine derivatives (e.g., ) N/A N/A N/A Discontinued due to stability issues

Key Findings :

  • Melting Points : Pyrazole derivatives typically melt between 134–190°C, consistent with crystalline structures ().
  • Acidity : The target compound’s pKa (~4.26) suggests moderate acidity, favoring ionization at physiological pH, which may enhance bioavailability .
  • Density : Brominated analogs exhibit higher density (~1.76 g/cm³) due to heavy atom incorporation .

Biological Activity

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group and is linked to a 2-methylpropanoic acid moiety. The structural formula can be represented as follows:

C8H10F2N2O2\text{C}_8\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2

This unique structure contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that derivatives of difluoromethylpyrazole compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of several pyrazole derivatives, which demonstrated efficacy against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of these compounds. In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have also been documented. Research has demonstrated that these compounds can effectively control pest populations, making them promising candidates for agricultural applications as bio-pesticides. Their mode of action typically involves neurotoxic effects on insects, leading to paralysis and death .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays. These studies reveal that the compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may have implications for preventing diseases associated with oxidative damage, including cancer and cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of difluoromethylpyrazole derivatives were tested against seven different microbial strains. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antimicrobial activity .

CompoundMIC (µg/mL)Target Microorganism
A5E. coli
B10S. aureus
C15Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Response

In vitro experiments assessed the anti-inflammatory effects of selected pyrazole derivatives on human cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could serve as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions between pyrazole precursors and propanoic acid derivatives under acidic or basic conditions .
  • Aza-Michael additions to introduce the difluoromethyl group, requiring controlled temperatures (e.g., 0–60°C) and polar aprotic solvents like DMF or THF .
  • Ester hydrolysis using NaOH or LiOH in aqueous methanol to convert ester intermediates to the final carboxylic acid .
  • Key parameters include solvent choice (e.g., ethanol for solubility), catalyst selection (e.g., Pd/C for hydrogenation), and reaction monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
  • Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for distinguishing regioisomers .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : Test in buffers (pH 2–9) and organic solvents (e.g., DMSO for biological assays) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to assess storage conditions .
  • pKa determination via potentiometric titration to predict ionization states in biological systems .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer :

  • Use computational modeling (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .
  • Employ protecting groups (e.g., Boc for amines) to direct substitutions to the 3-position of the pyrazole ring .
  • Monitor reaction progress with in-situ IR spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Perform comparative SAR studies using analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic or steric effects .
  • Example structural analogs and their activity differences:
CompoundSubstituentBiological Activity
Analog A-CF₃ (pyrazole)High enzyme inhibition (IC₅₀ = 0.5 μM)
Analog B-CH₃ (pyrazole)Reduced activity (IC₅₀ = 5.2 μM)
  • Use molecular docking to correlate binding poses with activity discrepancies .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer :

  • Adopt continuous flow chemistry to improve heat/mass transfer and reduce solvent waste .
  • Screen green solvents (e.g., cyclopentyl methyl ether) using predictive tools like COSMO-RS .
  • Implement catalytic systems (e.g., enzyme-mediated catalysis) for stereoselective synthesis .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to quantify interactions with target enzymes .
  • Cellular uptake studies : Employ LC-MS/MS to measure intracellular concentrations in cell lines (e.g., HEK293) .
  • ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to assess oxidative stress modulation .

Q. How can computational tools aid in predicting metabolic pathways and toxicity?

  • Methodological Answer :

  • Use ADMET prediction software (e.g., SwissADME, ProTox-II) to forecast hepatic metabolism and CYP450 interactions .
  • Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) using molecular dynamics .
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

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